molecular formula C8H9ClMg B1591056 4-Methylbenzylmagnesium chloride CAS No. 29875-07-8

4-Methylbenzylmagnesium chloride

Cat. No. B1591056
CAS RN: 29875-07-8
M. Wt: 164.91 g/mol
InChI Key: NMQPDYTXGLHYDX-UHFFFAOYSA-M
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Description

4-Methylbenzylmagnesium chloride is a Grignard reagent with the linear formula C6H4CH3CH2MgCl . It is typically available as a 0.5M solution in tetrahydrofuran (THF) .


Synthesis Analysis

The synthesis of 4-Methylbenzylmagnesium chloride involves the reaction of iodine and magnesium in tetrahydrofuran at 20°C for 15 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 4-Methylbenzylmagnesium chloride is C8H9ClMg . The molecular weight is 164.92 . The SMILES string representation is Cc1ccc(C[Mg]Cl)cc1 .


Physical And Chemical Properties Analysis

4-Methylbenzylmagnesium chloride is a yellow to green to brown solution . It has a concentration of 0.5M in THF . The boiling point is 65°C , and the density is 0.918 g/mL at 25°C .

Scientific Research Applications

Synthesis of Novel Compounds and Polymers

4-Methylbenzylmagnesium chloride has been utilized in the synthesis of various novel compounds and polymers. For example, it was used in the selective anionic polymerization of a bifunctional monomer to produce polymers with a polystyrene backbone and functional butenyl side chains (Zhang & Ruckenstein, 1999). Additionally, it has been applied in the preparation of substituted 2H-azirines, demonstrating its versatility in organic synthesis (Katritzky, Wang, Wilkerson, & Yang, 2003).

Grignard Reactions and Reduction Processes

In the field of organic chemistry, 4-Methylbenzylmagnesium chloride is pivotal in Grignard reactions, a fundamental process for creating carbon-carbon bonds. It has been utilized in the reduction of ketoximes to aziridines and in forming novel compounds through Grignard reactions with different reagents (Imai, Kawazoe, & Taguchi, 1976).

Formation of Complex Organic Structures

This compound plays a significant role in the formation of complex organic structures. For instance, it has been used in the synthesis of a compound with two new chiral centers and the formation of an intramolecular hydrogen bond, showcasing its ability to participate in intricate chemical processes (Yin & Zhang, 2002).

Applications in Material Science

In material science, 4-Methylbenzylmagnesium chloride has been used in the synthesis and polymerization of specific compounds that exhibit flame-retardant properties, highlighting its potential in developing new materials with specific characteristics (Bosscher & Grampel, 1995).

Optical and Spectral Characterization

This compound has also been integral in the spectral and optical characterization of new semi-organic crystals. Its role in establishing protonation and the effect of resultant hydrogen bonding is crucial for understanding the properties of these materials (Aarthi & Raja, 2019).

Safety And Hazards

4-Methylbenzylmagnesium chloride is classified as Acute Tox. 4 Oral, Carc. 2, Flam. Liq. 2, Skin Corr. 1B, STOT SE 3, and Water-react 3 . It may cause respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

properties

IUPAC Name

magnesium;1-methanidyl-4-methylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQPDYTXGLHYDX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylbenzylmagnesium chloride

CAS RN

29875-07-8
Record name 4-Methylbenzylmagnesium chloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
B Miller - The Journal of Organic Chemistry, 1977 - ACS Publications
… with 4-methylbenzylmagnesium chloride gave a detectable yield of a m-benzylphenol. The results obtained with benzylmagnesium chloride agree with those reportedin the preceding …
Number of citations: 10 pubs.acs.org
A Minato, K Tamao, K Suzuki, M Kumada - Tetrahedron Letters, 1980 - Elsevier
… Compound 8 was allowed to react with 4-methylbenzylmagnesium chloride in the presence of NiC12(dppp) to form unsymmetrically disubstituted thiophene 9 quantitatively. Alternatively…
Number of citations: 52 www.sciencedirect.com
RD Anana, H Ng, SE Howlett… - Archiv der Pharmazie, 1997 - Wiley Online Library
… Thus, reaction of the C-4 nitrophenyl 1 ,4-DHP compounds 6a-d with benzylmagnesium chloride, or 4methylbenzylmagnesium chloride, in THF at -70 "C afforded the respective target …
Number of citations: 6 onlinelibrary.wiley.com
J Bornholdt, J Felding, RP Clausen… - … –A European Journal, 2010 - Wiley Online Library
… Isopropylmagnesium chloride and 4-methylbenzylmagnesium chloride (Table 2, entries 3 and 4) gave low yields when 15 mol % CuBr⋅SMe 2 was used. However, employing a …
ZL Zhou, SX Cai, ER Whittemore… - Journal of medicinal …, 1999 - ACS Publications
… Reaction of 4-methylbenzylmagnesium chloride, which was made in situ from 4-methylbenzyl chloride (15) and magnesium, with 1-benzyl-4-piperidone in THF afforded the …
Number of citations: 60 pubs.acs.org
E Babjaková, P Bartoš, R Vícha - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
… The title compound was isolated from complex mixture obtained from the reaction of adamantane-1-carbonyl chloride with 4-methylbenzylmagnesium chloride in diethyl ether as …
Number of citations: 11 scripts.iucr.org
HG Heine, W Hartmann, DR Kory… - The Journal of …, 1974 - ACS Publications
… all synthesized by Grignard reactions of benzylmagnesium chloride or 4-methylbenzylmagnesium chloride with benzaldehyde or p-tolualdehyde, mp 101 (lit.59 mp 96 (lit.60 97), and …
Number of citations: 72 pubs.acs.org
J Wei, S Kitada, JL Stebbins, W Placzek… - Journal of medicinal …, 2010 - ACS Publications
… To a freshly prepared 4-methylbenzylmagnesium chloride (30.85 mmol) solution at room temperature was added a solution of 11 (2.0 g, 3.86 mmol) in anhydrous tetrahydrofuran (30 mL…
Number of citations: 47 pubs.acs.org
W Weng, L Yang, BM Foxman, OV Ozerov - Organometallics, 2004 - ACS Publications
… To a cooled (−35 C) ether slurry of 3 (53.6 mg, 0.084 mmol) was added 20 μL of dioxane, followed by 4-methylbenzylmagnesium chloride (0.52 mL, 0.26 mmol, 0.5 M in THF). The red …
Number of citations: 78 pubs.acs.org
MA Al-Jumaili, S Woodward - The Journal of Organic Chemistry, 2018 - ACS Publications
… Compound 10b was prepared by a similar procedure to that of compound 10c, using 4-methylbenzylmagnesium chloride (176 mL, 0.85 M THF solution, 150 mmol), 2-butyne-1,4-diol (…
Number of citations: 10 pubs.acs.org

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